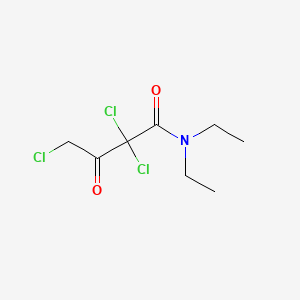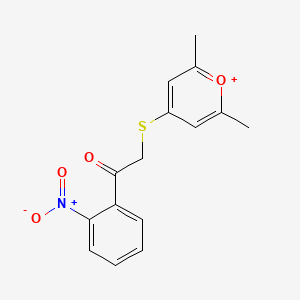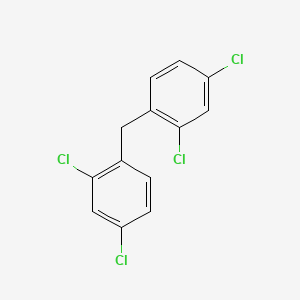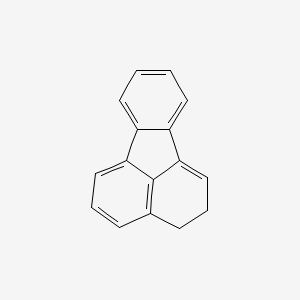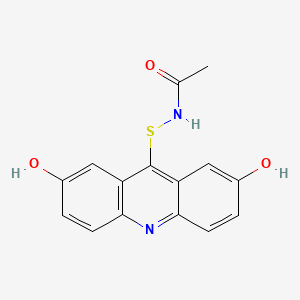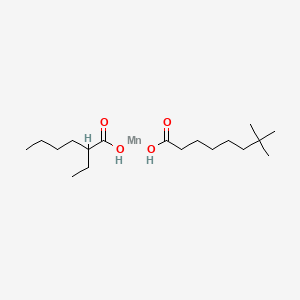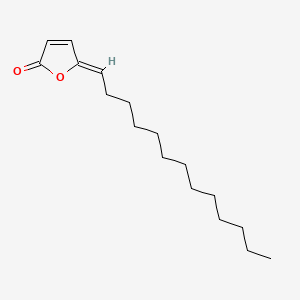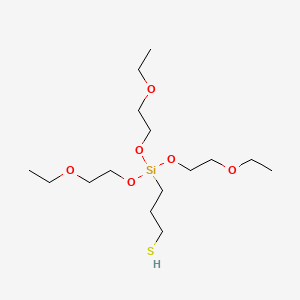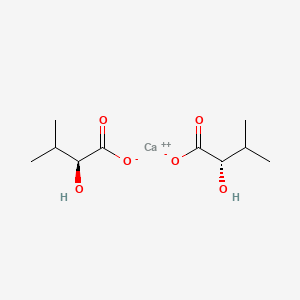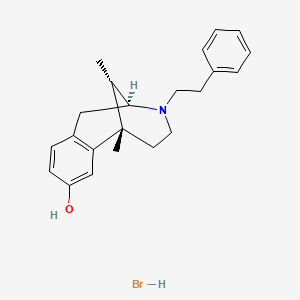
(+)-Phenazocine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic compound. It is a derivative of benzomorphan and is known for its potent analgesic properties. This compound is used in medical settings for pain management and has a unique chemical structure that contributes to its effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the basic benzomorphan structure. The process typically includes:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, methyl, and bromide groups to achieve the desired chemical properties.
Hydrobromide Formation: The final step involves the reaction of the synthesized phenazocine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(+)-Phenazocine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential therapeutic uses in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mécanisme D'action
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: Another potent opioid analgesic with a different chemical structure.
Codeine: A less potent opioid used for mild to moderate pain.
Fentanyl: A synthetic opioid with a different structure but similar analgesic properties.
Uniqueness
(+)-Phenazocine hydrobromide is unique due to its benzomorphan structure, which provides a different pharmacological profile compared to other opioids. Its potency and receptor selectivity make it a valuable compound for both research and therapeutic applications.
Propriétés
Numéro CAS |
63903-74-2 |
|---|---|
Formule moléculaire |
C22H28BrNO |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
Clé InChI |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



